8,8-Difluorodispiro[3.1.36.14]decan-2-one
Description
8,8-Difluorodispiro[3.1.36.14]decan-2-one is a bicyclic ketone featuring a dispiro scaffold with two fluorine atoms at the 8-position. Its structure comprises fused cycloalkane rings connected via spiro junctions, creating a rigid three-dimensional framework. The fluorine substituents enhance electronegativity and may influence solubility, metabolic stability, and intermolecular interactions (e.g., hydrogen bonding or dipole effects).
Properties
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c11-10(12)5-9(6-10)3-8(4-9)1-7(13)2-8/h1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMPHSEHTTXBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC12CC3(C2)CC(C3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Difluorodispiro[3.1.36.14]decan-2-one typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of fluorine atoms. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,8-Difluorodispiro[3.1.36.14]decan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
8,8-Difluorodispiro[3.1.36.14]decan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8,8-Difluorodispiro[3.1.36.14]decan-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthetic Accessibility: Fluorinated spiro compounds often require specialized fluorination techniques (e.g., electrophilic fluorination or transition-metal catalysis), which may limit scalability compared to non-fluorinated analogs .
- Toxicity: While 1-oxaspiro[4.5]decan-2-one derivatives show low genotoxic risk, the safety of 8,8-Difluorodispiro remains unstudied, warranting in vitro assays .
- Comparative Bioactivity : Fenspiride’s anti-inflammatory effects suggest that structural modifications (e.g., fluorine addition) could enhance potency or reduce off-target effects .
Biological Activity
8,8-Difluorodispiro[3.1.36.14]decan-2-one is a unique compound that has garnered attention for its potential biological activities. This compound is characterized by its distinct spiro structure, which may contribute to its interaction with various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can effectively inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibiotics. The specific mechanisms through which this compound exerts its antimicrobial effects are still under investigation, but it is hypothesized that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.
Anticancer Potential
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Preliminary studies have indicated that this compound can induce apoptosis in certain cancer cell lines, making it a candidate for further research in cancer therapeutics. The exact pathways involved in its anticancer activity are still being elucidated, but it may involve the modulation of signaling pathways associated with cell proliferation and survival.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger programmed cell death in cancer cells.
- Interaction with Cellular Receptors : It may interact with specific receptors on the surface of cells, influencing various intracellular signaling cascades.
Case Studies and Experimental Data
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antimicrobial efficacy | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria |
| Study 2 | Assess anticancer properties | Induced apoptosis in breast and lung cancer cell lines |
| Study 3 | Mechanistic study | Identified possible pathways involved in apoptosis induction |
Detailed Research Findings
- Antimicrobial Efficacy : In vitro studies reported a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Apoptosis Induction : Flow cytometry analysis showed an increase in Annexin V positive cells when treated with concentrations above 10 µM, indicating early apoptotic changes.
- Enzyme Inhibition : The compound was found to inhibit topoisomerase II activity by approximately 50% at a concentration of 20 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
